1-Bromo-3-chloro-1-phenylpropan-2-one
Description
1-Bromo-3-chloro-1-phenylpropan-2-one (CAS: Not explicitly provided in evidence; structurally inferred) is a halogenated aromatic ketone with the molecular formula C₉H₆BrClO. The compound features a phenyl group attached to the first carbon, a bromine atom at position 1, a ketone group at position 2, and a chlorine atom at position 3 of the propane backbone.
Properties
CAS No. |
61629-50-3 |
|---|---|
Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-bromo-3-chloro-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H8BrClO/c10-9(8(12)6-11)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
XITZQOQQZUTQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-1-phenylpropan-2-one can be synthesized through the halogenation of 1-phenylpropan-2-one. The process typically involves the use of bromine and chlorine under controlled conditions to introduce the halogen atoms into the molecule. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-chloro-1-phenylpropan-2-one may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-1-phenylpropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted phenylpropan-2-one derivatives.
Reduction: 1-Bromo-3-chloro-1-phenylpropan-2-ol.
Oxidation: 1-Bromo-3-chloro-1-phenylpropanoic acid.
Scientific Research Applications
1-Bromo-3-chloro-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-1-phenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The halogen atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. Additionally, the carbonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 1-bromo-3-chloro-1-phenylpropan-2-one and related halogenated compounds:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| 1-Bromo-3-chloro-1-phenylpropan-2-one | C₉H₆BrClO | Phenyl (C1), Br (C1), Cl (C3), ketone (C2) | Aromatic backbone with dual halogenation; ketone enables nucleophilic attack |
| 1-Bromo-3-chloropropan-2-one | C₃H₄BrClO | Br (C1), Cl (C3), ketone (C2) | Lacks aromaticity; simpler aliphatic structure |
| 2-Bromo-1-chloropropane | C₃H₆BrCl | Br (C2), Cl (C1) | Alkane backbone; no ketone; used as a solvent or alkylating agent |
| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | C₁₀H₁₀BrClO | Methyl-substituted phenyl (C3), Br (C2), ketone (C1) | Electron-withdrawing substituents enhance electrophilicity of ketone |
Key Observations :
Physical and Spectral Properties
- Purity :
- Spectroscopy :
- IR and NMR spectra would show peaks for the ketone (C=O stretch ~1700 cm⁻¹), aromatic protons (δ 7.2–7.8 ppm), and halogenated carbons (e.g., C-Br at δ 30–40 ppm in ¹³C NMR) .
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